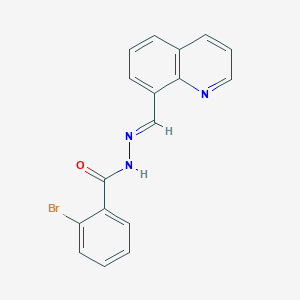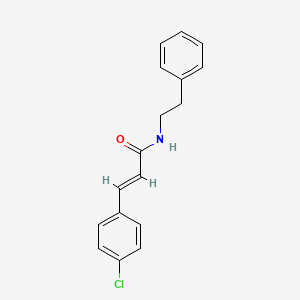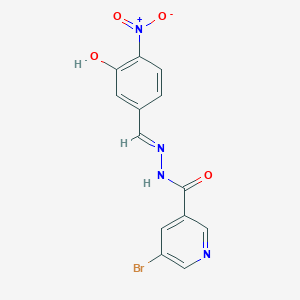
4-chloro-3,5-dimethylphenyl 4-methoxybenzoate
Descripción general
Descripción
4-Chloro-3,5-dimethylphenyl 4-methoxybenzoate is a compound that has been explored in various scientific contexts, including its synthesis, molecular structure, chemical reactions, physical, and chemical properties. Although direct references to this exact compound are scarce, research on closely related chemical structures provides valuable insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, with techniques such as single-crystal X-ray analysis being crucial for unambiguous structure determination. For example, Kumarasinghe et al. (2009) describe the synthesis of compounds with complex molecular structures, highlighting the importance of precise synthesis methods and the role of X-ray crystallography in confirming molecular configurations (Kumarasinghe et al., 2009).
Molecular Structure Analysis
DFT (Density Functional Theory) and other quantum chemical calculations play a significant role in understanding the molecular structure and electronic properties of chlorophenyl and methoxybenzene derivatives. Research by Viji et al. (2020) demonstrates the use of DFT to analyze molecular parameters, charge transfer, and spectroscopic data, providing a detailed insight into the molecular structure (Viji et al., 2020).
Chemical Reactions and Properties
Studies on related compounds have shown various chemical reactions, including aromatic nucleophilic substitution and the formation of intermediate complexes. Hasegawa Yoshinori (1983) investigated the reactions of similar compounds with hydroxide ion, observing the formation of anionic σ-complexes (HasegawaYoshinori, 1983).
Physical Properties Analysis
The physical properties of chemical compounds like this compound can be extensively studied through spectroscopic methods and crystallography, which reveal details about the compound’s state, purity, and conformational behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with various reagents, can be inferred from detailed spectroscopic analysis and molecular docking studies. For example, molecular docking and quantum chemical calculations provide insights into the biological and chemical behavior of closely related compounds (A. Viji et al., 2020).
Aplicaciones Científicas De Investigación
1. Solubility and Partitioning Studies
- Abraham Model Correlations : The solubility of compounds like 4-chloro-3,5-dimethylphenyl 4-methoxybenzoate in organic solvents is studied to understand their partitioning behavior. This is crucial in predicting how these compounds behave in different environments, which is important in processes like drug formulation and environmental pollutant distribution (Hart et al., 2015).
2. Derivative Synthesis and Characterization
- Synthesis of Derivatives : Research in organic chemistry often focuses on synthesizing derivatives of compounds like this compound. These derivatives can have unique properties and potential applications in areas like materials science or pharmaceuticals (Tudose et al., 2010).
3. Antimicrobial Applications
- Antimicrobial Studies : Some derivatives of this compound exhibit significant antimicrobial activity. This property is crucial in the development of new antimicrobial agents, which are essential in the fight against drug-resistant bacteria (Kumar et al., 2013).
4. Structural Analysis and Crystallography
- Crystal Structure Determination : Understanding the crystal structure of compounds is vital in materials science and chemistry. It helps in predicting physical properties and reactivity. The structural analysis of compounds like this compound contributes to the broader understanding of molecular interactions and stability (Kumarasinghe et al., 2009).
5. Photophysical and Photochemical Properties
- Photochemistry Research : Studying the photochemical behavior of compounds like this compound can provide insights into their stability and reactivity under different light conditions. This is important in fields like environmental chemistry and photophysics (Ballard, 2010).
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-10-8-14(9-11(2)15(10)17)20-16(18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZHNHQIURQXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)

![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)